

physicochemical properties of 8-Hydroxynaphthalene-1,6-disulfonic acid

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Compound of Interest

Compound Name: 8-Hydroxynaphthalene-1,6-disulfonic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **8-Hydroxynaphthalene-1,6-disulfonic acid**

Authored by a Senior Application Scientist

Introduction

8-Hydroxynaphthalene-1,6-disulfonic acid is a key chemical intermediate possessing a functionalized naphthalene core. Its unique structure, featuring both a phenolic hydroxyl group and two strongly acidic sulfonic acid moieties, imparts a set of physicochemical properties that make it highly valuable in various scientific and industrial domains. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for its effective application.

This guide provides a comprehensive exploration of **8-Hydroxynaphthalene-1,6-disulfonic acid**, moving beyond a simple recitation of data to offer insights into the causality behind its behavior. We will delve into its structural and electronic characteristics, spectroscopic profile, and the analytical methodologies required for its characterization. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these techniques in their own laboratories. This molecule is a prominent precursor in the synthesis of azo dyes and serves as a versatile complexing agent in analytical chemistry.^{[1][2]} Its high water solubility and potential for fluorescence make it a compound of interest for developing biochemical probes and sensors.^[1]

Part 1: Core Physicochemical Characteristics

The fundamental properties of a molecule dictate its behavior in any given system. For **8-Hydroxynaphthalene-1,6-disulfonic acid**, the interplay between the aromatic naphthalene ring and its hydrophilic functional groups is key.

Identification and Key Properties

A summary of the core properties is presented below. It is important to note that while several CAS Numbers appear in commercial and database listings, the most frequently cited and validated number is used here for primary identification.

Property	Value	Source(s)
Chemical Name	8-Hydroxynaphthalene-1,6-disulfonic acid	[3][4]
Synonyms	Schaeffer's Acid, 8-hydroxy-1,6-naphthalenedisulfonic acid	[3][5]
CAS Number	117-43-1 (Primary), 118-32-1, 90-51-7	[3][4][5][6]
Molecular Formula	C ₁₀ H ₈ O ₇ S ₂	[3][4][6]
Molecular Weight	304.30 g/mol	[3][4][5]
Appearance	Light brown to red crystalline powder	[3][4]
Melting Point	Decomposes before melting (reported decomposition at 370 °C)	[3][4]
Solubility	Soluble in water	[3][4]
Density	~1.816 g/cm ³	[6]

Molecular Structure

The arrangement of functional groups on the naphthalene scaffold is the primary determinant of the molecule's reactivity and spectroscopic behavior. The hydroxyl group at position 8 and the sulfonic acid groups at positions 1 and 6 create a specific electronic environment.

Caption: Simplified schematic of **8-Hydroxynaphthalene-1,6-disulfonic acid**.

Acidity and pKa Values

This molecule is a triprotic acid. The two sulfonic acid groups are strongly acidic, with pKa values typically below 1, meaning they are fully deprotonated in most aqueous solutions. The phenolic hydroxyl group is weakly acidic, with an expected pKa in the range of 8-10. The precise pKa of the hydroxyl group is critical as its protonation state dictates the molecule's UV-Vis absorption, fluorescence, and complexation behavior.

Expert Insight: The deprotonation of the hydroxyl group to form a phenoxide ion significantly alters the electron density of the entire naphthalene ring system. This change is the mechanistic basis for the pH-dependent shifts observed in its optical spectra, a property that can be harnessed for pH sensing applications.

Protocol 1: Determination of Hydroxyl pKa by Potentiometric Titration

This protocol provides a robust method for experimentally determining the pKa of the phenolic hydroxyl group.

- **Preparation:** Prepare a 0.01 M solution of **8-Hydroxynaphthalene-1,6-disulfonic acid** in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
- **Titration Setup:** Place 50 mL of the analyte solution in a beaker with a magnetic stirrer. Use a calibrated burette filled with standardized 0.1 M NaOH solution.
- **Initial Acidification (Optional but Recommended):** To ensure the hydroxyl group is fully protonated at the start, adjust the initial pH of the analyte solution to ~2 with a small amount of 0.1 M HCl. This step provides a clearer titration curve for the less acidic proton.
- **Titration:** Add the NaOH titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

- **Data Analysis:** Plot pH versus the volume of NaOH added to obtain the titration curve. The pKa corresponds to the pH at the half-equivalence point for the titration of the hydroxyl proton. For higher accuracy, calculate the first derivative ($\Delta\text{pH}/\Delta V$) of the curve; the peak of this derivative plot indicates the equivalence point.

Part 2: Spectroscopic Profile and Analysis

The extended π -system of the naphthalene core gives rise to distinct spectroscopic properties that are sensitive to the chemical environment.

UV-Visible Spectroscopy

The molecule exhibits strong absorption in the UV region due to $\pi \rightarrow \pi^*$ electronic transitions within the aromatic rings. The position and intensity of these absorption bands are highly sensitive to pH.

Causality: In acidic to neutral solutions, the hydroxyl group is protonated. Upon increasing the pH above its pKa, the hydroxyl group deprotonates to a phenoxide anion ($-\text{O}^-$). This phenoxide is a much stronger electron-donating group than the hydroxyl group, which causes a bathochromic (red) shift in the absorption maximum (λ_{max}). The observation of a clear isosbestic point—a wavelength at which the absorbance does not change during the titration—is a strong indicator of a single equilibrium between two species (the protonated and deprotonated forms).

Protocol 2: pH-Dependent UV-Vis Spectral Analysis

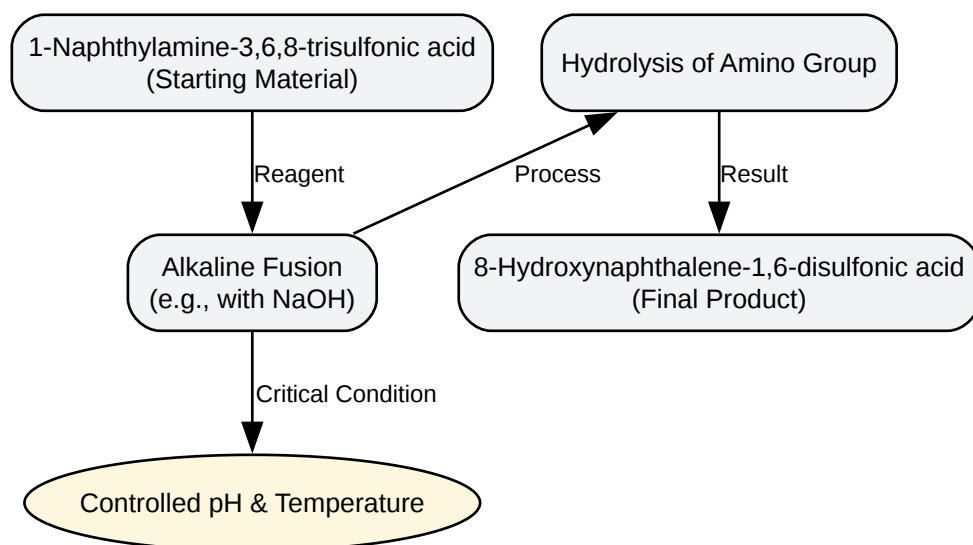
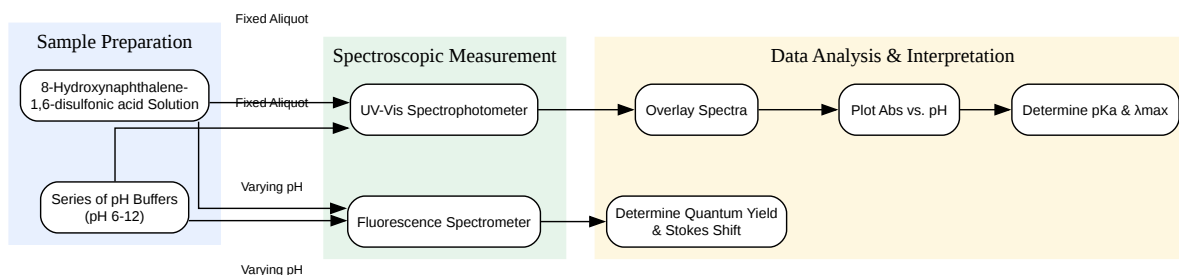
- **Stock Solution:** Prepare a $\sim 5 \times 10^{-5}$ M stock solution of the compound in deionized water.
- **Buffer Preparation:** Prepare a series of buffers covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 6 to 12).
- **Sample Preparation:** For each pH value, mix a fixed volume of the stock solution with the corresponding buffer in a quartz cuvette.
- **Measurement:** Record the UV-Vis spectrum (e.g., from 200 nm to 500 nm) for each sample, using the respective buffer as a blank.

- Analysis: Overlay the spectra. Identify the λ_{max} for both the acidic (protonated) and basic (deprotonated) forms and note the presence of any isosbestic points. A plot of absorbance at the new λ_{max} versus pH will yield a sigmoidal curve from which the pKa can also be determined.

Fluorescence Spectroscopy

Many naphthalenesulfonic acid derivatives are fluorescent, a property that is often highly sensitive to the local environment. While specific fluorescence data for this compound is not widely published, related compounds like 1-amino-8-naphthol-3,6-disulfonic acid are known to have their fluorescence quenched or enhanced upon binding to metal ions.^[7] Similarly, 8-anilinonaphthalene-1-sulfonic acid (ANS) is a well-known fluorescent probe whose emission is dependent on solvent polarity.^{[8][9]} It is therefore highly probable that **8-Hydroxynaphthalene-1,6-disulfonic acid** also exhibits environmentally sensitive fluorescence.

Expert Insight: The sensitivity of fluorescence to the environment (solvatochromism) arises from changes in the dipole moment of the molecule upon excitation to the S_1 state. Polar solvents will stabilize the excited state differently than non-polar solvents, leading to shifts in the emission wavelength. This property is the foundation for using such molecules as probes for hydrophobic pockets in proteins or for monitoring changes in local polarity.



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